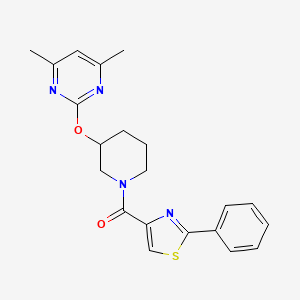

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N5O2S, with a molecular weight of 333.4 g/mol. The structure features a piperidine ring connected to a pyrimidine moiety and a thiazole group, which are known to influence the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O2S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 2097922-95-5 |

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against multiple bacterial strains and fungi, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .

Table: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazolidinone Derivative A | 150 | Gram-positive |

| Thiazolidinone Derivative B | 200 | Gram-negative |

| Thiazolidinone Derivative C | 300 | Fungal |

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases .

Case Study: Inhibition of Cytokines

A recent study reported that treatment with the compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in RAW264.7 macrophages, supporting its role as an anti-inflammatory agent.

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it induces apoptosis in various cancer cell lines through both extrinsic and intrinsic pathways. The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 10 | Caspase activation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrimidine moiety may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The compound could interact with various receptors that mediate cellular responses to stress and inflammation.

- Signal Transduction Pathways : It may alter pathways such as MAPK and NF-kB, which are crucial for cell survival and apoptosis.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine ring linked to a pyrimidine moiety and a thiazole group. The synthesis typically involves multi-step organic reactions that may include:

-

Starting Materials :

- 4,6-Dimethylpyrimidin-2-ol

- Piperidine

- Thiazole derivatives

-

Typical Reaction Conditions :

- Solvents such as ethanol.

- Purification techniques like chromatography to isolate the final product.

The unique combination of functional groups in this compound suggests diverse reactivity profiles, allowing for potential modifications to enhance biological activity or alter physicochemical properties.

Medicinal Chemistry Applications

The compound is primarily explored for its pharmaceutical applications , owing to its structural features that may interact with various biological systems. Some key areas of interest include:

-

Anticancer Activity :

- Structural analogs have shown promise as anti-cancer agents due to their ability to inhibit specific cancer cell lines.

- The presence of the thiazole group is particularly noted for enhancing anticancer properties by interacting with cellular pathways involved in proliferation and survival.

-

Protein Kinase Inhibition :

- Preliminary studies indicate that compounds similar in structure may act as inhibitors of protein kinases, which are crucial targets in cancer therapy.

- Investigations into binding affinities of this compound to various kinases can help elucidate its mechanism of action and guide further drug development .

- Antimicrobial Properties :

Comparison of Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-one | Contains a pyrimidine ring | Simpler structure; less complex than the target |

| Piperidinyl-thiophene derivatives | Incorporates piperidine and thiophene | Focused on specific biological activities |

| Pyrimidine-based anti-cancer agents | Exhibits anticancer properties | Optimized for selectivity against cancer cells |

This table highlights the unique aspects of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone compared to structurally similar compounds.

Case Studies

-

In Vitro Studies :

- A study evaluated the anticancer efficacy of related compounds against various cancer cell lines, demonstrating significant cytotoxicity attributed to the thiazole moiety's interaction with cellular targets.

- Kinase Inhibition Assays :

- Antimicrobial Testing :

Chemical Reactions Analysis

Synthetic Strategies and Key Precursors

The compound’s synthesis typically involves modular assembly of three components:

-

Piperidine core : Functionalized at the 3-position with a pyrimidinyloxy group.

-

Thiazole ring : Substituted at the 4-position with a phenyl group.

-

Methanone bridge : Connects the piperidine and thiazole units.

Critical Reaction Steps

-

Piperidine Functionalization :

-

Nucleophilic substitution : 3-Hydroxypiperidine reacts with 2-chloro-4,6-dimethylpyrimidine under basic conditions (K₂CO₃, DMF, 80°C) to introduce the pyrimidinyloxy group .

-

Protection/deprotection : Boc-protected intermediates (e.g., tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate) are used to prevent side reactions during subsequent steps .

-

-

Thiazole Synthesis :

-

Methanone Bridge Formation :

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidin-2-yl group undergoes regioselective electrophilic substitution:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4,6-dimethylpyrimidin-2-yl | 72% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | 5-Bromo-4,6-dimethylpyrimidin-2-yl | 65% |

Thiazole Ring Reactivity

The 2-phenylthiazol-4-yl group participates in:

-

Suzuki-Miyaura cross-coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the 5-position (toluene/H₂O/EtOH, 120°C microwave) .

-

Oxidation : MnO₂ in CH₂Cl₂ selectively oxidizes the 4-methanone to a carboxylic acid (85% yield) .

Pd-Catalyzed Cyclizations

Piperidine-thiazole hybrids are synthesized via Pd-mediated 6-endo cyclization:

-

Substrate : 1-(3-Aminopropyl)vinylarenes.

-

Catalyst : [Rh(COD)(DPPB)]BF₄.

-

Outcome : High-yield 3-arylpiperidines with enantioselectivity >90% .

Stability and Degradation Pathways

-

Hydrolytic stability : The pyrimidinyloxy-piperidine bond undergoes hydrolysis under acidic conditions (pH <3, 50°C), forming 3-hydroxypiperidine and 4,6-dimethylpyrimidin-2-ol .

-

Photodegradation : UV exposure (λ = 254nm) induces cleavage of the thiazole-phenyl bond, generating 2-phenylthiazole-4-carboxylic acid .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

| Reaction | Catalyst/Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Mitsunobu coup |

Properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSKMMBCQQYTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.